6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with multiple functional groups, including a carboxylic acid, a sulfonamide, and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using a dichlorobenzene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Amines or other reduced forms of the sulfonamide group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a potential drug candidate for the treatment of diseases involving the targets mentioned above.
Industry: As an intermediate in the production of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 6-({4-[(3,5-Dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O5S/c1-12-7-19(20(22(28)29)8-13(12)2)21(27)25-16-3-5-18(6-4-16)32(30,31)26-17-10-14(23)9-15(24)11-17/h3-6,9-11,19-20,26H,7-8H2,1-2H3,(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQHYQCTRYBHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108153 | |
Record name | 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-91-5 | |
Record name | 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883549-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[[4-[[(3,5-Dichlorophenyl)amino]sulfonyl]phenyl]amino]carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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